molecular formula C13H21NO6 B13247710 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13247710
M. Wt: 287.31 g/mol
InChI Key: ISAGUNGNBDNNFN-UHFFFAOYSA-N
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Description

This compound belongs to the class of Boc-protected pyrrolidine carboxylic acids, characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-methoxy-2-oxoethyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the 2-methoxy-2-oxoethyl moiety introduces both ester and ether functionalities, influencing electronic and steric properties. Such derivatives are pivotal intermediates in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors .

Properties

IUPAC Name

4-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(6-10(15)19-4)5-9(14)11(16)17/h8-9H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAGUNGNBDNNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to enhance the efficiency of the synthesis. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives .

Comparison with Similar Compounds

Substituent Variations and Structural Impact

The 2-methoxy-2-oxoethyl group distinguishes this compound from analogs with differing substituents. Key comparisons include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties
Target Compound 2-Methoxy-2-oxoethyl C₁₃H₂₁NO₆ 299.31* Polar ester group; moderate steric bulk, enhances hydrogen bonding capacity
(2S,4R)-4-(3-Methoxypropyl) analog (, Compound 12) 3-Methoxypropyl C₁₅H₂₅NO₅ 299.37 Ether-linked alkyl chain; lower polarity, increased lipophilicity
(2R,4S)-4-(Trifluoromethyl) analog () Trifluoromethyl C₁₁H₁₆F₃NO₄ 299.25 Strong electron-withdrawing effect; enhances acidity of carboxylic acid
4-(2-Aminoethyl) analog () 2-Aminoethyl C₁₂H₂₂N₂O₄ 258.32 Basic amine group; potential for salt formation or covalent conjugation
(2R,4R)-4-(Methoxymethyl) analog () Methoxymethyl C₁₂H₂₁NO₅ 259.30 Smaller substituent; reduced steric hindrance, higher crystallinity (mp 110°C)
4-(4-Methoxyphenyl) analog () 4-Methoxyphenyl C₁₇H₂₃NO₅ 321.37 Aromatic ring; π-π stacking potential, higher molecular weight

*Calculated based on standard atomic weights.

Key Observations :

  • Polarity : The target compound’s ester group increases polarity compared to alkyl or aromatic substituents, improving aqueous solubility .
  • Steric Effects : Bulky substituents like 4-methoxyphenyl () may hinder access to the carboxylic acid group in coupling reactions.

Yield and Purity :

  • High yields (>95%) are common for alkyl and ether substituents ().
  • Fluorinated and aromatic analogs show slightly lower yields (80–90%) due to steric or electronic challenges .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid, with CAS number 1822456-38-1, is a pyrrolidine derivative notable for its potential biological activities. This compound has gained interest in medicinal chemistry due to its structural features that may influence various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO6C_{13}H_{21}NO_6, with a molecular weight of 287.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The presence of a methoxy group and a ketone functionality contributes to its potential reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to 1-[(tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown promising results against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrrolidine ring can enhance cytotoxicity, likely due to increased interactions with cellular targets involved in tumor growth and proliferation .

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.3
Compound BA549 (Lung Cancer)10.1
1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acidTBDTBDTBD

Anticonvulsant Activity

Compounds containing the pyrrolidine structure have also been evaluated for anticonvulsant activity. Some derivatives have shown effectiveness in models of epilepsy, indicating that modifications like the methoxy group may play a role in modulating neurotransmitter systems involved in seizure activity .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets or enzymes within the body. For example, similar compounds have been shown to inhibit key pathways associated with cancer progression and neuronal excitability. The presence of the methoxy and carbonyl groups likely enhances binding affinity to these targets, promoting therapeutic effects .

Case Studies

A recent study evaluated the efficacy of various pyrrolidine derivatives, including those structurally similar to 1-[(tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid, in vivo and in vitro. The results demonstrated significant reductions in tumor size in animal models when treated with these compounds, alongside favorable safety profiles .

Q & A

Basic Question

  • Temperature: Store at 2–8°C in a dry environment to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
  • Container: Use airtight, light-resistant glassware to avoid degradation from moisture or UV exposure .
  • Compatibility: Avoid proximity to strong acids/bases, which may cleave the Boc group or ester functionalities .

What purification methods are effective for isolating this compound post-synthesis?

Basic Question

  • Column Chromatography: Optimize using silica gel with a gradient of ethyl acetate/hexane (e.g., 1:6 to 1:4). Monitor fractions via TLC (Rf ~0.16 in ethanol/chloroform 1:8) .
  • Recrystallization: Use ethanol or dichloromethane/hexane mixtures to enhance crystalline purity. Confirm purity via melting point (e.g., 130–136°C for analogs) .
  • HPLC: For high-purity requirements, employ reverse-phase C18 columns with methanol/water mobile phases .

Which spectroscopic techniques are most reliable for structural confirmation?

Basic Question

  • NMR: ¹H and ¹³C NMR are critical. Key signals include:
    • Boc group: δ ~1.4 ppm (singlet, 9H for tert-butyl).
    • Methoxy group: δ ~3.6 ppm (singlet, 3H).
    • Pyrrolidine protons: δ 2.5–4.0 ppm (multiplet patterns depend on stereochemistry) .
  • IR Spectroscopy: Confirm ester carbonyl stretches at ~1730–1750 cm⁻¹ and carboxylic acid O-H (if deprotected) at ~2500–3000 cm⁻¹ .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., (2R,4S) vs. (2S,4R) configurations) using single-crystal diffraction data .

How can reaction yields be optimized during Boc protection of the pyrrolidine core?

Advanced Question

  • Catalyst Screening: Use DMAP or Hünig’s base to enhance Boc-anhydride activation. Test at 0.1–0.3 equivalents to minimize side reactions .
  • Solvent Selection: Dichloromethane or THF improves Boc group incorporation vs. polar aprotic solvents (e.g., DMF), which may promote hydrolysis .
  • Temperature Control: Conduct reactions at 0–25°C to balance reactivity and stability. Monitor via in-situ FTIR for real-time Boc-anhydride consumption .

How should researchers resolve contradictions in reported toxicity data across SDS sources?

Advanced Question

  • Comparative Analysis: Cross-reference SDS entries (e.g., H302 in vs. missing data in ). Prioritize studies with OECD/GLP compliance.
  • In Silico Modeling: Use tools like ECOSAR or TEST to predict acute toxicity (e.g., LD50) if experimental data are lacking .
  • Experimental Validation: Conduct Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity to fill data gaps .

What strategies are recommended for studying stereochemical impacts on biological activity?

Advanced Question

  • Enantiomer Synthesis: Prepare (2S,4R) and (2R,4S) isomers via chiral auxiliaries or asymmetric hydrogenation. Confirm enantiopurity via chiral HPLC .
  • Molecular Docking: Compare binding affinities of stereoisomers with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .
  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to correlate stereochemistry with half-life differences .

How can the pyrrolidine scaffold be modified to enhance bioactivity while retaining solubility?

Advanced Question

  • Side-Chain Engineering: Replace the 2-methoxy-2-oxoethyl group with polar substituents (e.g., hydroxyl or amine) to improve aqueous solubility without compromising logP .
  • Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl or PEGylated esters) for enhanced membrane permeability .
  • SAR Studies: Synthesize analogs with varied substituents (Table 1) and evaluate via cytotoxicity assays (e.g., IC50 in cancer cell lines) .

Q. Table 1. Structural Analogs and Key Modifications

CompoundModificationBioactivity InsightReference
4-(4-Chlorobenzyl) derivativeEnhanced lipophilicityImproved kinase inhibition
Methoxymethyl-substitutedIncreased metabolic stabilityReduced CYP3A4 degradation
tert-Butyl ester analogHigher solubilityImproved bioavailability

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